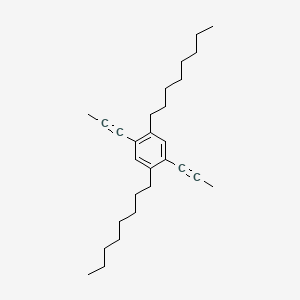

2,5-Dioctyl-1,4-di-1-propynylbenzene

Description

Historical Context and Evolution of Phenylacetylene-Based Organic Structures

The study of acetylene-based polymers dates back to early observations of acetylene (B1199291) polymerization, leading to the discovery of polyacetylene. wikipedia.org One of the earliest reported polymers was cuprene, a highly cross-linked material that proved difficult to study further. wikipedia.org A significant breakthrough came in 1958 when Giulio Natta first synthesized linear polyacetylene, a crystalline material with a regular, trans-polyacetylene structure. wikipedia.org However, this early form of polyacetylene was an insoluble and air-sensitive black powder, which limited its appeal to many chemists. wikipedia.org

The field was revolutionized by the work of Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid, who developed a method to produce silvery films of polyacetylene. wikipedia.org Their discovery that doping polyacetylene could dramatically increase its electrical conductivity launched the field of organic conductive polymers and earned them the Nobel Prize in Chemistry in 2000. wikipedia.org Phenylacetylene (B144264), a liquid hydrocarbon, emerged as a useful, more easily handleable analog for gaseous acetylene in research. wikipedia.org The development of transition metal catalysts, particularly those based on rhodium, has enabled the synthesis of highly stereoregular poly(phenylacetylene)s with controlled molecular weights. tandfonline.com A pivotal advancement in the synthesis of more complex, non-polymeric phenylacetylene derivatives was the advent of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling in 1975. acs.org This reaction allows for the efficient formation of carbon-carbon bonds between aryl halides and terminal alkynes, paving the way for the creation of a vast array of precisely defined π-conjugated systems. acs.org

Significance of Alkynyl and Alkyl Functionalization in π-Conjugated Systems

The properties of π-conjugated systems, which form the backbone of most organic electronic materials, are profoundly influenced by the functional groups attached to them. Alkynyl groups (containing a carbon-carbon triple bond) and alkyl groups (chains of saturated hydrocarbons) play crucial and distinct roles in tuning these properties.

Alkynyl Functionalization: The introduction of alkynyl groups directly into a π-conjugated system extends the conjugation path. This extension generally leads to a bathochromic shift, which is a shift of absorption and emission spectra to longer wavelengths (red-shift). researchgate.net This is a key strategy for tuning the optical and electronic properties of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, linear nature of the alkyne linker can also influence the molecular geometry and packing in the solid state.

Alkyl Functionalization: While not electronically active in the same way as alkynyl groups, alkyl chains are indispensable for the practical application of many organic semiconductors. Long, flexible alkyl chains are introduced primarily to enhance the solubility of otherwise rigid and insoluble conjugated molecules in common organic solvents. acs.orgresearchgate.net This improved solubility is critical for solution-based processing techniques like spin-coating and printing, which are essential for fabricating large-area electronic devices. acs.org Furthermore, the length and branching of the alkyl chains can significantly influence the solid-state morphology, including the π-π stacking distance between molecules, which in turn affects charge carrier mobility. rsc.orgscribd.com For instance, branched alkyl chains can provide better solubility than their linear counterparts. acs.org

Overview of 2,5-Dioctyl-1,4-di-1-propynylbenzene in Contemporary Organic Synthesis and Materials Science Research

This compound is a specific example of a molecule that incorporates both of the critical functionalization strategies discussed above. It features a central benzene (B151609) ring, a core π-system, which is functionalized with two octyl chains and two propynyl (B12738560) groups. The two long octyl (C8H17) chains render the molecule soluble in organic solvents, making it a suitable building block or monomer for the synthesis of larger, more complex organic materials. greyhoundchrom.comsigmaaldrich.com The two propynyl (–C≡C–CH₃) groups provide reactive sites for further chemical transformations.

This compound is recognized as a monomer for poly(phenylene ethynylene) (PPE) derivatives, a class of conjugated polymers with applications in LEDs and other electronic devices. scribd.comsigmaaldrich.com The propynyl groups, as terminal alkynes, can readily participate in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. researchgate.netrsc.org This allows for the precise construction of well-defined oligomers and polymers where the 2,5-dioctyl-1,4-phenylene unit is linked to other aromatic or functional moieties.

Research Objectives and Scope for this compound

While specific research articles focusing exclusively on this compound are not prevalent in the public literature, its structure suggests clear research objectives within the broader context of materials science. The primary objective for a molecule of this type is to serve as a functional building block for the synthesis of novel π-conjugated polymers and oligomers.

The scope of research involving this compound would likely include:

Polymer Synthesis: Utilizing the terminal alkyne functionalities to synthesize new PPEs or co-polymers via Sonogashira polymerization. The dioctyl substituents ensure that the resulting polymers remain solution-processable.

Investigation of Structure-Property Relationships: By incorporating this monomer into different polymer backbones, researchers can systematically study how the 2,5-dioctyl-1,4-phenylene unit influences the resulting material's photophysical properties (absorption, emission, quantum yield), electrochemical properties (HOMO/LUMO energy levels), and solid-state morphology.

Device Fabrication and Testing: Evaluating the performance of materials derived from this compound in electronic devices such as OLEDs, OPVs, and organic field-effect transistors (OFETs). The long alkyl chains are expected to play a crucial role in film formation and device performance. rsc.org

The compound itself represents a strategic design choice, balancing the need for processability (from the octyl chains) with the potential for extended π-conjugation (through the propynyl groups).

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 336625-80-0 | sigmaaldrich.com |

| Molecular Formula | C₂₈H₄₂ | sigmaaldrich.com |

| Molecular Weight | 378.63 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 53-57 °C | greyhoundchrom.com |

| Storage Temperature | 2-8°C | greyhoundchrom.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioctyl-2,5-bis(prop-1-ynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42/c1-5-9-11-13-15-17-21-27-23-26(20-8-4)28(24-25(27)19-7-3)22-18-16-14-12-10-6-2/h23-24H,5-6,9-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVLNUXBFHZNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCC)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584521 | |

| Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336625-80-0 | |

| Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dioctyl-1,4-di-1-propynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies of 2,5 Dioctyl 1,4 Di 1 Propynylbenzene

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible dioctyl chains and rotatable propynyl (B12738560) groups of 2,5-dioctyl-1,4-di-1-propynylbenzene mean the molecule can adopt numerous shapes, or conformations. Understanding this conformational landscape is key to predicting its behavior in solid and solution phases.

A conformational analysis would involve mapping the molecule's potential energy surface (PES). This is done by systematically rotating the dihedral angles along the octyl chains and around the bonds connecting the propynyl groups to the benzene (B151609) ring. For each conformation, a quantum chemical calculation (typically DFT) is performed to determine its relative energy.

The results of a PES scan would identify:

Local Minima: Stable, low-energy conformations (rotational isomers or "rotamers") that the molecule is likely to adopt.

Transition States: Energy barriers separating the stable conformers, which determine the rate of conversion between them.

This analysis is critical for understanding which molecular shapes are energetically favorable and how they might pack in a crystal lattice or aggregate in solution.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. birmingham.ac.uk An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and calculating the forces between all atoms to predict their trajectories.

MD simulations are invaluable for studying dynamic processes that occur over longer timescales than can be captured by static quantum calculations. beilstein-journals.org For this molecule, MD could be used to:

Simulate Solution Behavior: Observe how the molecule behaves in different solvents, including how the flexible alkyl chains fold or extend.

Predict Self-Assembly: Model how multiple molecules aggregate from a disordered state in solution to form ordered structures, such as stacks or layers. This is driven by intermolecular forces, like π-π stacking between the benzene rings and van der Waals interactions between the alkyl chains. Understanding self-assembly is crucial for applications in organic electronics, where molecular packing dictates charge transport efficiency.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can predict various spectroscopic signatures, which are indispensable for interpreting experimental data and confirming a molecule's structure.

For this compound, the following spectra would be of interest:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the optimized molecular geometry. Comparing the computed IR and Raman spectra with experimental data helps confirm the molecule's structure and identify its characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. This is a powerful tool for assigning peaks in experimental NMR spectra, especially for complex molecules.

UV-Visible Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which corresponds to the energy of the HOMO-LUMO transition and gives insight into the molecule's color and electronic properties. researchgate.net

A hypothetical data table for predicted spectroscopic data might include:

| Spectroscopy Type | Predicted Feature | Value |

| UV-Visible | λmax (in nm) | Value |

| 13C NMR | Aromatic C (ppm) | Range of Values |

| 13C NMR | Alkynyl C (ppm) | Range of Values |

| 13C NMR | Alkyl C (ppm) | Range of Values |

| IR | C≡C Stretch (cm-1) | Value |

| IR | Aromatic C-H Stretch (cm-1) | Value |

| Note: This table is for illustrative purposes; specific values for this compound are not available in published literature. |

Theoretical NMR Chemical Shift and Coupling Constant Calculations

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), can accurately predict the chemical shifts of aromatic and alkynyl protons and carbons. nih.govresearchgate.net For the 1,4-diethynylbenzene (B1207667) core, the aromatic protons are expected to have a chemical shift in the range of 7.3-7.5 ppm, while the acetylenic protons would appear further upfield. The quaternary aromatic carbons attached to the propynyl groups are predicted to be the most deshielded among the aromatic carbons, with the terminal acetylenic carbons also showing distinct chemical shifts. The long octyl chains introduce a series of aliphatic signals, with the methylene (B1212753) group attached directly to the benzene ring being the most deshielded due to the ring's magnetic anisotropy.

The following table provides a hypothetical set of calculated NMR chemical shifts for this compound based on data from analogous compounds and established DFT methodologies. d-nb.infonih.govchemicalbook.comnih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.45 | 128.5 |

| Propynyl -CH₃ | 2.10 | 4.5 |

| Aromatic C-Alkyl | - | 135.0 |

| Aromatic C-Propynyl | - | 123.0 |

| Internal Alkynyl C | - | 95.0 |

| Terminal Alkynyl C | - | 80.0 |

| Benzylic -CH₂- | 2.85 | 35.0 |

| Alkyl Chain -CH₂- | 1.20-1.60 | 22.0-32.0 |

| Terminal Alkyl -CH₃ | 0.90 | 14.0 |

Note: These are predicted values and may vary from experimental results.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. For the aromatic ring, ortho, meta, and para couplings are expected, though the latter are often too small to be resolved. Vicinal couplings between the propynyl methyl protons and the acetylenic carbons would also be a characteristic feature.

Computational Vibrational Spectroscopy for Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational methods are essential for assigning the observed vibrational bands to specific atomic motions. mdpi.com DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities with a good degree of accuracy, although scaling factors are often applied to better match experimental data. researchgate.net

For this compound, the vibrational spectrum would be rich with characteristic modes. The most prominent of these would be the C≡C stretching vibrations of the propynyl groups, expected in the region of 2200-2250 cm⁻¹. The aromatic ring would exhibit several characteristic bands, including C-H stretching modes above 3000 cm⁻¹ and various in-plane and out-of-plane bending modes at lower wavenumbers. The octyl chains would contribute characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a variety of bending and rocking modes.

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on calculations for model compounds like 1,4-diethynylbenzene and long-chain alkylbenzenes. nih.govmdpi.comnepjol.info

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium (IR), Strong (Raman) |

| Alkyl C-H Stretch | 2850-2960 | Strong (IR & Raman) |

| Propynyl C≡C Stretch | 2230-2245 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong (IR & Raman) |

| Alkyl CH₂ Scissor | 1450-1470 | Medium (IR) |

| Aromatic C-H In-Plane Bend | 1000-1200 | Medium (IR) |

| Aromatic C-H Out-of-Plane Bend | 800-900 | Strong (IR) |

Intermolecular Interactions and Self-Assembly Prediction

The presence of both aromatic and long aliphatic components in this compound suggests a strong propensity for self-assembly into ordered supramolecular structures. beilstein-journals.org Computational modeling is a key tool for predicting and understanding the non-covalent interactions that drive these processes. nih.gov

Analysis of van der Waals, π-π Stacking, and Alkyl Chain Interdigitation

The self-assembly of this compound is governed by a delicate interplay of several non-covalent forces:

π-π Stacking: The electron-rich aromatic cores can interact through π-π stacking. Theoretical studies on substituted benzenes show that the nature and position of substituents significantly influence the strength and geometry of these interactions. acs.orgresearchgate.net The electron-donating nature of the octyl groups and the electron-withdrawing character of the propynyl groups create a complex electronic landscape on the benzene ring, which will dictate the preferred stacking arrangement, likely a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize dispersion forces. nih.govrsc.org

Alkyl Chain Interdigitation: Molecular dynamics simulations on long-chain alkyl-substituted aromatic compounds have shown that the alkyl chains tend to interdigitate, maximizing van der Waals contacts and leading to a more ordered and stable assembly. nih.govtandfonline.com This "zipper-like" packing of the octyl chains is a powerful organizing force in the formation of lamellar or columnar structures.

Modeling of Supramolecular Aggregation and Nanostructure Formation

Computational modeling, particularly through molecular dynamics (MD) simulations, can provide dynamic insights into the self-assembly process. mdpi.comrsc.orgrsc.org By simulating a collection of this compound molecules, researchers can observe their spontaneous aggregation into larger, ordered structures.

These simulations can predict the most likely packing motifs. For a molecule with this architecture, a lamellar structure is highly probable, with layers of aromatic cores stabilized by π-π stacking, alternating with layers of interdigitated octyl chains. The specific arrangement within the aromatic layers will be determined by the subtle balance of electrostatic and dispersion forces influenced by the substituents. nih.gov

The formation of such supramolecular aggregates is a key feature of many organic electronic materials, where the ordered packing of π-conjugated systems is essential for efficient charge transport. mdpi.comresearchgate.net The theoretical and computational studies discussed here provide a foundational understanding of the molecular-level forces that would drive the formation of such functional nanostructures from this compound.

Advanced Applications and Functionalization Strategies of 2,5 Dioctyl 1,4 Di 1 Propynylbenzene in Materials Science

Precursor for π-Conjugated Polymers and Copolymers via Polymerization Methodologies

The presence of two reactive propynyl (B12738560) units makes 2,5-dioctyl-1,4-di-1-propynylbenzene an excellent monomer for the synthesis of π-conjugated polymers. These polymers are of significant interest due to their electronic and optical properties, which are largely dictated by the delocalized π-system along the polymer backbone. The long octyl side chains are crucial for ensuring solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and device fabrication. researchgate.netrsc.org

Polymerization of Propynyl Units for Poly(phenylene ethynylene) (PPE) and Poly(phenylacetylene) (PPA) Derivatives

The polymerization of diethynylarene monomers, such as this compound, is a common method for synthesizing poly(phenylene ethynylene)s (PPEs). acs.org Transition metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, are frequently employed for this purpose. acs.org While direct polymerization studies of this compound are not extensively documented in peer-reviewed literature, the polymerization of analogous 2,5-dialkoxy-1,4-diethynylbenzene derivatives provides significant insight. researchgate.net These reactions typically yield high molecular weight polymers with good processability. rsc.org

Rhodium-based catalysts have also been shown to be effective for the polymerization of similar acetylene (B1199291) derivatives, offering a pathway to control the polymer structure. bohrium.comdntb.gov.ua The polymerization of 3,3-diarylcyclopropenes using a rhodium catalyst, for instance, proceeds through an insertion-1,4-rhodium migration sequence, highlighting the complex and versatile reactivity that can be achieved with such catalytic systems. bohrium.com The resulting PPEs from this compound would feature a repeating unit where the phenylene and ethynylene groups alternate, creating a highly conjugated backbone. The octyl side chains would prevent the rigid polymer chains from aggregating excessively, thereby maintaining their solubility.

The synthesis of poly(phenylacetylene) (PPA) derivatives from this monomer is also conceivable. The polymerization would involve the reaction of the propynyl groups to form a polyene chain with pendant phenyl rings. The specific properties of the resulting PPA would be heavily influenced by the substitution pattern on the phenyl ring and the nature of the catalyst used.

Copolymerization with Other Monomers for Tunable Materials

To fine-tune the properties of the resulting materials, this compound can be copolymerized with other monomers. This approach allows for the creation of copolymers with tailored optical and electronic characteristics. For example, copolymerization with monomers containing different aromatic units can alter the bandgap of the resulting polymer, thereby changing its absorption and emission properties. acs.org The ability to tune these properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

The introduction of comonomers can also influence the polymer's morphology and solubility. For instance, the copolymerization of styrene (B11656) and divinylbenzene (B73037) can be modified by including a third monomer (ter-monomer) to enhance the physical properties of the resulting copolymer network. csic.es Similarly, the copolymerization of this compound with other functional monomers could lead to materials with improved processability and performance in specific applications. The reactivity of the comonomers and the polymerization conditions would play a critical role in the final copolymer structure and properties. researchgate.net

Role in Organic Electronic Materials Research (Design Principles and Structure-Function Relationships)

The electronic properties of materials derived from this compound are intrinsically linked to their molecular design. The interplay between the conjugated backbone and the solubilizing side chains is a key consideration in the development of high-performance organic electronic devices.

Design Considerations for Charge Transport Materials and Organic Semiconductors

In the design of organic semiconductors, the efficiency of charge transport is paramount. For polymers derived from this compound, the π-π stacking of the conjugated backbones provides pathways for charge carriers to move through the material. The octyl side chains, while essential for solubility, can influence the intermolecular packing and, consequently, the charge mobility.

Studies on analogous poly(p-phenylenevinylene) polymers have shown that the length of the alkyl side chains has a significant impact on charge transport. researchgate.net Generally, shorter side chains can lead to denser packing and higher charge carrier mobility. researchgate.net Therefore, the octyl chains in polymers derived from this compound represent a compromise between solubility and charge transport efficiency. The structure-mobility relationships in perylene (B46583) tetracarboxydiimide derivatives also highlight the strong dependence of charge carrier mobility on molecular packing, which is governed by intermolecular interactions. acs.org Computational studies, often employing density-functional theory, can be used to analyze the quantum transport properties and correlate structural variations with experimental data. rsc.org

Table 1: Factors Influencing Charge Transport in Polymers Derived from this compound and its Analogs

| Feature | Influence on Charge Transport | Relevant Findings from Analogous Systems |

| π-Conjugated Backbone | Provides pathways for charge carrier movement. | The electronic structure of the arylene ethynylene backbone dictates the fundamental electronic properties. kaust.edu.sa |

| Octyl Side Chains | Affects intermolecular packing and solubility. | Longer alkyl chains can decrease film density and potentially lower charge mobility. researchgate.net |

| Intermolecular Packing | Determines the efficiency of charge hopping between polymer chains. | Helical molecular arrangements can favor charge transport in some systems. acs.org |

| Structural Defects | Can trap charge carriers and reduce mobility. | Statistical analysis shows that transport is strongly suppressed by structural defects. acs.org |

Molecular Design for Organic Light-Emitting Diode (OLED) Emitters and Photovoltaics

The tunable electronic properties of polymers based on this compound make them promising candidates for use in OLEDs and OPVs. In OLEDs, the material's ability to emit light efficiently upon electrical excitation is key. The color of the emitted light is determined by the bandgap of the polymer, which can be tuned through copolymerization or by modifying the chemical structure of the monomer. While this specific compound has not been extensively reported in OLED literature, related poly(phenylene ethynylene)s are known for their strong photoluminescence, a prerequisite for efficient light emission. kaust.edu.sa

In the context of OPVs, the focus is on efficient light absorption and charge separation. The design of the polymer should aim for a broad absorption spectrum to capture a large portion of the solar spectrum. Furthermore, the energy levels of the polymer (HOMO and LUMO) need to be well-matched with those of an acceptor material to facilitate efficient charge transfer. Conjugated polymers are widely used as donor materials in organic solar cells. researchgate.net The incorporation of different functional groups and the control over the polymer's morphology are critical for optimizing the performance of photovoltaic devices.

Supramolecular Assembly and Self-Organization Principles for Hierarchical Structures

The ability of molecules to self-assemble into well-defined, ordered structures is a powerful tool in materials science for creating complex, hierarchical architectures. The amphiphilic nature of this compound and its polymeric derivatives, with their rigid backbones and flexible side chains, makes them ideal candidates for supramolecular assembly.

The interplay between the π-stacking of the aromatic cores and the van der Waals interactions of the octyl side chains can drive the formation of ordered structures such as lamellae or columnar phases. acs.orgosti.gov Studies on oligo(m-phenylene ethynylene)s with polar side chains have demonstrated that these molecules can form lamellar organizations in the solid state, with the spacing being dependent on the chain length. acs.orgosti.gov The octyl chains in polymers derived from this compound would likely play a similar role in directing the self-assembly process. nsf.gov

Furthermore, the self-assembly can be influenced by external factors such as solvent choice. Solvophobically driven π-stacking has been observed in phenylene ethynylene macrocycles and oligomers, where the solvent environment can induce the formation of ordered, π-stacked structures. acs.org This principle can be harnessed to control the morphology of thin films, which is crucial for optimizing the performance of electronic devices. The formation of hierarchical structures through the co-assembly of charge-complementary peptides has also been demonstrated, where the side-chain chemistry governs the resulting order. nih.gov This suggests that by functionalizing the side chains of polymers derived from this compound, it might be possible to introduce specific interactions that direct the formation of even more complex hierarchical structures. nih.govnih.govnih.gov

Formation of Self-Assembled Monolayers (SAMs) and Multilayers on Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. The formation and stability of these layers are governed by a balance of molecule-substrate interactions, intermolecular forces, and the intrinsic properties of the constituent molecules.

This compound possesses ideal features for forming stable and well-defined SAMs on various substrates. The two long octyl chains provide strong van der Waals interactions, which are a primary driving force for molecular organization, particularly on non-polar surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). These flexible chains can interdigitate, leading to a densely packed and ordered monolayer. The central benzene (B151609) ring contributes to the ordering through π-π stacking interactions with adjacent molecules, enhancing the thermodynamic stability of the assembly. nih.gov

The terminal propynyl groups offer a significant advantage for creating robust, covalently-linked monolayers. While the initial SAM is formed through non-covalent physisorption, the propynyl groups can undergo subsequent reactions, such as UV- or thermally-induced topochemical polymerization. This cross-linking transforms the SAM into a more durable, covalently-bound two-dimensional polymer, significantly improving its thermal and chemical stability compared to monolayers held together only by weaker forces. nih.gov This process is analogous to the on-surface polymerization of 1,4-diethynylbenzene (B1207667) on copper surfaces. nih.gov The ability to form such stable layers is critical for applications in corrosion prevention, surface passivation, and as templates for further material growth. nih.gov

| Structural Feature | Role in SAM Formation |

| Dioctyl Chains | Drive self-assembly via van der Waals forces; ensure solubility for solution-based deposition. |

| Benzene Core | Promotes ordering through π-π stacking interactions; provides a rigid backbone. |

| Propynyl Groups | Act as reactive sites for post-assembly covalent cross-linking, enhancing monolayer stability. |

Directed Self-Assembly for Nanostructure Fabrication (e.g., molecular wires, ribbons)

The directed self-assembly of functional molecules is a cornerstone of bottom-up nanofabrication, enabling the creation of structures with dimensions on the nanometer scale. This compound is an exemplary monomer for the synthesis of one-dimensional nanostructures, specifically poly(p-phenylene ethynylene) (PPE) molecular wires. nih.govnih.gov

These conjugated polymers are synthesized by coupling the alkyne units of the monomer, for instance through Sonogashira or Glaser-Hay coupling reactions. The resulting PPE polymer features a continuous system of alternating single, double, and triple bonds along its backbone, which leads to extensive π-electron delocalization. This delocalized electronic structure is what endows the polymer with its semiconductor properties, allowing it to transport charge along its length, thus acting as a "molecular wire". researchgate.netresearchgate.net

The role of the dioctyl side chains is critical for this application. Without these solubilizing groups, the rigid PPE backbone would be insoluble, preventing processing and controlled deposition. The octyl chains ensure that the polymer can be handled in solution and aligned on a surface to form ordered arrays of molecular wires or ribbons. mit.edu Techniques such as roll casting or deposition onto patterned surfaces can be used to direct the orientation of these wires, which is essential for their integration into electronic devices like sub-5 nm field-effect transistors. nih.gov The intrinsic anisotropy and polarized photoluminescence of oriented PPEs also make them suitable for optoelectronic applications, including polarized light-emitting devices. mit.edu

Application in Sensor and Molecular Recognition Systems (Chemical Principles)

The chemical reactivity and electronic properties of aromatic alkynes make them highly suitable for the development of advanced sensor systems. nih.govnih.gov this compound can be employed either as a monomeric unit or as part of a larger conjugated polymer system for the detection of various chemical and biological analytes.

Design of Chemosensors and Biosensors based on Aromatic Alkynes

Chemosensors operate by converting a molecular recognition event into a measurable signal. The terminal propynyl groups of this compound are exceptionally versatile chemical handles for designing such sensors.

A primary strategy involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." jenabioscience.com The propynyl groups can be readily reacted with an azide-functionalized receptor molecule that is specifically designed to bind a target analyte (e.g., a metal ion, a small organic molecule, or a peptide). This modular approach allows for the creation of a wide array of specific sensors from a common alkynyl platform. nih.gov

Alternatively, when polymerized into a PPE framework, the resulting conjugated polymer can act as a "molecular wire" sensor. If receptor units are attached to the polymer, the binding of an analyte can induce a conformational change or an electronic perturbation that affects the entire conjugated system. This change can be detected as a shift in the polymer's fluorescence or absorption spectrum, providing a highly sensitive signal amplification mechanism. This principle has been successfully used in sensors for everything from toxic pollutants to biomolecules. rsc.org

Fluorogenic and Chromogenic Probes: Mechanism of Action

Fluorogenic and chromogenic probes are a class of sensors that are non-fluorescent or have a low colorimetric signal in their initial state, but become highly fluorescent or change color upon reacting with a target. This "turn-on" mechanism provides a very high signal-to-noise ratio, making it ideal for sensitive detection and imaging. deepdyve.com

Terminal alkynes are central to many fluorogenic reactions. nih.govnih.gov The mechanism often relies on a chemical transformation that alters the electronic structure of a fluorophore. For example, this compound can serve as the reactive partner for a probe molecule that is held in a non-fluorescent state. A common strategy involves using a fluorophore (like coumarin (B35378) or rhodamine) that is functionalized with an azide (B81097). The azide group quenches the fluorescence of the dye. tenovapharma.com

Upon reaction with the propynyl group of the target molecule via CuAAC, a stable triazole ring is formed. This covalent modification breaks the quenching pathway, restoring the fluorescence of the dye. The intensity of the emitted light is directly proportional to the concentration of the alkyne-containing molecule, forming the basis of a quantitative detection method. This principle is widely used for labeling and imaging in biological systems. nih.gov

Catalytic Applications and Ligand Design in Organometallic Chemistry

In organometallic chemistry, ligands are crucial components that bind to a metal center, modifying its electronic properties, steric environment, and ultimately, its catalytic activity. youtube.comlibretexts.org The alkyne functionalities of this compound allow it to function as a versatile ligand.

Metal Coordination Chemistry with Alkynyl Ligands

Alkynyl groups are a unique class of ligands that can coordinate to transition metals in several ways. youtube.com A terminal alkyne can bind to a single metal center through its terminal carbon atom in a linear, end-on fashion (η¹-coordination), acting as a σ-donor. More commonly, the π-system of the carbon-carbon triple bond can interact with the d-orbitals of the metal in a side-on fashion (η²-coordination). In this mode, the alkyne acts as a two-electron donor. youtube.com

Use as a Scaffold in Homogeneous and Heterogeneous Catalysis

The utility of this compound in catalysis is primarily realized through its role as a precursor or a structural component in the design of more elaborate catalytic supports and frameworks. The terminal alkyne functionalities are particularly suited for well-established coupling reactions, such as the Sonogashira coupling, which allows for the construction of larger, conjugated polymer networks. mdpi.comnih.govrsc.org These polymeric structures can serve as robust scaffolds for catalytically active metal centers.

In homogeneous catalysis , the focus is on creating soluble catalyst systems. The dioctyl chains of the monomer impart significant solubility in common organic solvents, a crucial property for catalysts that operate in the same phase as the reactants. nih.gov While direct complexation with a metal to form a simple catalyst is not a widely reported application, the molecule can be a precursor to ligands. For instance, the propynyl groups can be functionalized to include phosphine (B1218219) or other coordinating moieties, which can then bind to transition metals to form soluble catalysts.

The primary potential of this compound lies in the field of heterogeneous catalysis , where the catalyst exists in a different phase from the reactants. This is typically achieved by using the di-propynylbenzene monomer to synthesize porous organic polymers (POPs). nih.gov These polymers possess high surface areas and tunable porosity, making them excellent supports for catalytically active species.

The general strategy involves the polymerization of this compound, often with other co-monomers, to create a robust, insoluble network. The resulting porous material can then be functionalized in several ways:

Post-synthetic modification: The polymer backbone can be chemically altered to introduce catalytic sites.

Metalation: The polymer can be impregnated with metal nanoparticles or single-atom catalysts. The porous structure helps to stabilize the metal species and prevent their aggregation, which is a common cause of catalyst deactivation. mdpi.com

For example, polymers derived from similar diethynylbenzene monomers have been successfully used as supports for palladium nanoparticles in cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com The polymeric framework not only provides a high surface area for the reaction but also prevents the leaching of the precious metal catalyst into the product stream, allowing for easy separation and recycling of the catalyst.

The table below summarizes potential catalytic applications based on the functionalization of scaffolds derived from dialkynylbenzene precursors.

| Catalyst Type | Scaffold Description | Catalytic Reaction | Metal Center | Key Advantages |

| Homogeneous | Soluble polymer or oligomer derived from this compound | Cross-coupling reactions (e.g., Sonogashira, Heck) | Palladium, Copper | High solubility in organic media, defined molecular structure. |

| Heterogeneous | Porous Organic Polymer (POP) from this compound | Hydrogenation, Oxidation, C-C coupling | Palladium, Nickel, Gold, Ruthenium | High surface area, catalyst recyclability, enhanced stability of metal nanoparticles. mdpi.comrsc.org |

| Heterogeneous | Functionalized POP with acidic or basic groups | Aldol condensation, Esterification | N/A (Organocatalyst) | Metal-free catalysis, tunable acidity/basicity. nih.gov |

| Heterogeneous | Covalent Organic Framework (COF) | Photocatalysis, Electro-catalysis | N/A or incorporated metal | Ordered porous structure, high stability, tunable electronic properties. nih.govresearchgate.net |

Detailed research findings on the direct use of this compound as a catalytic scaffold are still emerging. However, the principles established with structurally similar dialkynylarenes strongly suggest its potential as a versatile building block for the next generation of advanced catalytic materials. The long octyl chains, in particular, may offer unique advantages in terms of solubility during synthesis and modification of the resulting polymer's interaction with different reaction media.

Future Directions and Emerging Research Avenues for 2,5 Dioctyl 1,4 Di 1 Propynylbenzene Derivatives

Development of Novel and Sustainable Synthetic Routes

The primary route to synthesizing 2,5-Dioctyl-1,4-di-1-propynylbenzene and its derivatives is the Sonogashira cross-coupling reaction. rsc.orgresearchgate.netredalyc.org Future research will likely focus on optimizing this reaction to be more sustainable and efficient.

Key areas of development include:

Copper-Free Sonogashira Coupling: Traditional Sonogashira reactions often employ a copper co-catalyst, which can lead to undesirable side reactions and product contamination. Developing copper-free protocols is a significant step towards greener synthesis. kaust.edu.saacs.org These methods can improve the purity of the resulting materials and simplify the workup procedures.

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Future synthetic strategies will likely explore replacing traditional organic solvents with greener alternatives like water or bio-derived solvents such as N-hydroxyethylpyrrolidone (HEP). rsc.orgkaust.edu.saacs.orgdigitellinc.comnih.gov The development of aqueous/organic cross-coupling protocols is particularly promising for reducing the environmental impact of the synthesis. rsc.org

Catalyst Recycling: To enhance the sustainability of the synthesis, research into the development of recyclable palladium catalyst systems is crucial. This could involve using water-soluble ligands that allow for the catalyst to be retained in the aqueous phase and reused, thereby reducing waste and cost. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Implementing the Sonogashira coupling in a flow reactor could lead to higher yields and purity of this compound derivatives.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Assembly Dynamics

To gain a deeper understanding of the formation and behavior of this compound derivatives, the application of advanced in-situ characterization techniques is essential. These techniques allow for real-time monitoring of chemical reactions and self-assembly processes.

Future research in this area could involve:

Real-Time Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can be employed to monitor the progress of the Sonogashira coupling reaction in real-time. This would provide valuable kinetic data and insights into the reaction mechanism.

Photon Density Wave (PDW) Spectroscopy: For monitoring polymerization and nanoparticle formation, PDW spectroscopy is a powerful tool for analyzing highly turbid liquid suspensions. researchgate.net This technique could be used to study the self-assembly of amphiphilic derivatives of this compound into larger structures in real-time. researchgate.net

Scanning Tunneling Microscopy (STM): At the molecular level, STM can be used to visualize the self-assembly of these molecules on surfaces. This can provide crucial information on how the long octyl chains influence the packing and organization of the molecules, which is critical for their application in molecular electronics. nih.gov

Integration into Advanced Computational Models for Complex Systems

Computational modeling provides a powerful tool for predicting the properties and behavior of new materials, thereby guiding experimental efforts. For this compound derivatives, computational studies can offer significant insights.

Promising computational avenues include:

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT): These methods can be used to calculate the electronic and photophysical properties of the molecule and its oligomers. acs.orgnih.gov This includes predicting the HOMO-LUMO gap, absorption and emission spectra, and the influence of the dioctyl and dipropynyl groups on these properties. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly of these molecules in different environments. This would be particularly useful for understanding how the interplay between the rigid aromatic core and the flexible alkyl chains drives the formation of ordered nanostructures.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict the properties of a wide range of derivatives based on their molecular structure. This could accelerate the discovery of new materials with tailored functionalities.

Exploration in Bio-Inspired and Advanced Hybrid Materials

The unique amphiphilic nature of this compound derivatives, with their hydrophobic octyl chains and functionalizable propynyl (B12738560) groups, makes them excellent candidates for the development of bio-inspired and hybrid materials.

Future research in this area could focus on:

Self-Assembling Systems: Inspired by biological systems, these molecules could be designed to self-assemble into complex, functional nanostructures such as micelles, vesicles, or fibers. rsc.orgnih.gov These assemblies could find applications in drug delivery, where they could encapsulate both hydrophobic and hydrophilic drugs in different compartments. rsc.org

Bio-Inspired Sensors: The fluorescent properties of oligo(phenylene ethynylene)s, which can be formed from this compound, make them suitable for use as chemical and biological sensors. mdpi.com By functionalizing the propynyl groups with specific recognition elements, sensors for a variety of analytes could be developed. mdpi.com

Organic-Inorganic Hybrid Materials: The propynyl groups can be used to anchor the molecules to inorganic nanoparticles or surfaces, creating novel organic-inorganic hybrid materials. digitellinc.comnih.govnih.gov These materials could combine the processability and functional versatility of organic molecules with the unique physical properties of inorganic materials, leading to applications in catalysis, sensing, and optoelectronics. digitellinc.comnih.govnih.gov

Opportunities in Quantum Materials and Spintronics Research

The conjugated backbone of oligo(phenylene ethynylene)s derived from this compound makes them promising candidates for applications in quantum materials and spintronics.

Potential research directions include:

Molecular Wires: These oligomers can act as molecular wires, capable of transporting charge over nanometer-scale distances. The long alkyl chains could serve to insulate the conductive core, a crucial feature for the development of molecular electronic devices. mdpi.com Research has shown a transition from tunneling to hopping as the charge transport mechanism in longer OPEs. nih.gov

Quantum Tunneling Devices: The relationship between molecular structure and tunneling conductance is a key area of research. acs.org By systematically varying the length of the oligomer and the nature of the side chains, the quantum tunneling properties of these molecules can be tuned. acs.org

Organic Spintronics: Organic materials are of great interest for spintronics due to their potentially long spin relaxation times. researchgate.netillinois.eduresearchgate.net Derivatives of this compound could be investigated as components of organic spin valves, where the transport of spin-polarized electrons could be controlled. researchgate.netruben-group.dersc.org The ability to tune the electronic properties through chemical modification is a significant advantage in this field. researchgate.netrsc.org

Conclusion

Summary of Key Methodological Advances and Theoretical Insights in the Study of 2,5-Dioctyl-1,4-di-1-propynylbenzene

The primary significance of this compound lies in its role as a monomer for the synthesis of poly(2,5-dioctylphenylene-1,4-ethynylene) (DO-PPE), a member of the poly(phenylene ethynylene) (PPE) family of conjugated polymers. Methodological advancements have therefore centered on the efficient polymerization of this monomer and the characterization of the resulting polymer.

The principal synthetic route to creating polymers from this compound is the Sonogashira cross-coupling reaction. whiterose.ac.uk This palladium- and copper-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides. In the context of DO-PPE synthesis, this compound is typically reacted with a dihaloarene, often a diiodobenzene derivative also substituted with octyl chains to ensure solubility. The choice of catalyst system, solvent, and temperature can be optimized to control the molecular weight and dispersity of the resulting polymer, which in turn influences its electronic and optical properties.

Theoretical insights into this compound are intrinsically linked to the properties of the polymers it forms. The long octyl side chains are not merely for solubility; they play a crucial role in the solid-state packing and morphology of the polymer. Theoretical models and experimental studies have shown that the length and branching of such alkyl side chains can influence the degree of π-stacking between polymer backbones, which is critical for charge transport in electronic devices. researchgate.net The propynyl (B12738560) groups are the key functional moieties that, upon polymerization, form the ethynylene linkages in the polymer backbone, creating a rigid, rod-like conjugated system. This rigidity, a direct consequence of the monomer's structure, is responsible for the interesting liquid crystalline and photophysical properties of the resulting PPEs.

Broader Implications for π-Conjugated Systems and Materials Science

The study of this compound and its corresponding polymer, DO-PPE, has had significant implications for the broader field of π-conjugated systems and materials science. The development of soluble and processable conjugated polymers from monomers like this one has been a major driver in the advancement of organic electronics.

The ability to create well-defined PPEs has enabled detailed investigations into structure-property relationships in conjugated polymers. For instance, the linear, rigid-rod nature of PPEs, a direct result of their monomeric units, makes them excellent models for studying energy transfer and exciton (B1674681) migration along a polymer chain. This has provided fundamental insights that are applicable to a wide range of conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netmdpi.com

Furthermore, the use of this compound and similar monomers has facilitated the creation of materials with tunable optical and electronic properties. By copolymerizing this monomer with other functionalized diynes or dihalides, researchers can precisely control the bandgap, emission color, and charge carrier mobility of the resulting polymer. This modular approach is a cornerstone of modern polymer chemistry and has led to the development of a vast library of functional organic materials.

The success in creating soluble and processable PPEs from monomers like this compound has also spurred research into their use in nanocomposites. For example, DO-PPE has been shown to effectively disperse single-walled carbon nanotubes (SWNTs), leading to conductive polymer composites with potential applications in flexible electronics and transparent electrodes. mdpi.com

Remaining Challenges and Future Prospects for this compound Research

Despite the progress made, several challenges and opportunities remain in the research of this compound and its derivatives. A primary challenge lies in achieving even greater control over the polymerization process to synthesize polymers with very low dispersity and well-defined end groups. This would enable more precise correlations between molecular structure and macroscopic properties, which is crucial for high-performance electronic devices.

Future research will likely focus on the development of novel monomers based on the 2,5-dialkyl-1,4-di-1-propynylbenzene scaffold. By introducing different functional groups onto the alkyl chains or the phenyl ring, it may be possible to create polymers with enhanced properties, such as improved charge injection, higher quantum yields, or specific sensing capabilities. For instance, the incorporation of chiral moieties could lead to chiroptical materials with applications in circularly polarized light emission and spintronics.

Another promising avenue is the use of this compound in the synthesis of more complex macromolecular architectures, such as block copolymers and star-shaped polymers. These advanced structures could exhibit unique self-assembly behaviors and lead to the formation of highly ordered nanostructures for next-generation electronic and photonic applications.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of 2,5-Dioctyl-1,4-di-1-propynylbenzene?

- Methodological Answer : Use factorial design (e.g., full or fractional factorial) to systematically vary reaction parameters (temperature, catalyst loading, solvent ratio) and identify critical factors affecting yield. Orthogonal design methods minimize experimental runs while maximizing data quality . Statistical tools like ANOVA can validate parameter significance, with R² > 0.9 indicating robust models .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) for functional group verification and GC-MS/HPLC for purity assessment. For crystalline samples, X-ray diffraction provides precise structural confirmation. Cross-referencing with computational simulations (DFT) enhances reliability .

Q. What are the key challenges in scaling up laboratory synthesis of this compound?

- Methodological Answer : Batch-to-batch variability due to heat/mass transfer limitations in larger reactors requires iterative process optimization. Membrane separation technologies (e.g., nanofiltration) can improve purification efficiency at scale . Kinetic modeling (e.g., Arrhenius plots) helps predict scalability .

Advanced Research Questions

Q. How do steric and electronic effects of the octyl and propynyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis to quantify electronic effects, and use steric maps (e.g., Tolman cone angles) to model substituent hindrance. Compare reaction rates with analogous compounds (e.g., 1,4-dicyclohexylbenzene) under controlled catalytic conditions .

Q. What computational approaches are suitable for modeling the adsorption behavior of this compound on catalytic surfaces?

- Methodological Answer : Employ density functional theory (DFT) to simulate adsorption energies on metal surfaces (e.g., Pd, Pt). Molecular dynamics (MD) simulations can predict orientation and self-assembly dynamics. Validate with in situ AFM or XPS data .

Q. How can contradictions in thermodynamic stability data for this compound be resolved?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition enthalpies. Compare with ab initio calculations (e.g., Gibbs free energy). Address discrepancies by standardizing measurement protocols (e.g., heating rates) .

Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing non-linear kinetics in reactions involving this compound?

- Methodological Answer : Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants. For reversible reactions, apply the steady-state approximation and calculate confidence intervals (95%) for rate constants using t-statistics (|t| > 1.96) .

Q. How can microspectroscopic imaging techniques advance studies on surface interactions of this compound?

- Methodological Answer : Raman microspectroscopy or ToF-SIMS can map molecular distribution on indoor/industrial surfaces. Pair with controlled humidity/temperature chambers to simulate real-world conditions and quantify adsorption/desorption kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.